molecular formula C18H16N2O3 B11436077 3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

Cat. No.: B11436077
M. Wt: 308.3 g/mol
InChI Key: MKAMFXZSSJXOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide is a complex organic compound belonging to the class of benzamides It features a chromen-2-one (coumarin) core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.

    Amination: The chromen-2-one core is then subjected to amination using methylamine to introduce the methylamino group.

    Benzamide Formation: The final step involves the coupling of the aminated chromen-2-one with 3-methylbenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated chromen-2-one derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide shares structural similarities with other benzamides and chromen-2-one derivatives, such as:
    • 3-methyl-N-[4-(dimethylamino)-2-oxo-2H-chromen-3-yl]benzamide
    • 3-methyl-N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]benzamide

Uniqueness

    Structural Features: The presence of both the chromen-2-one core and the benzamide moiety in a single molecule provides unique chemical and biological properties.

    Biological Activity: Its specific substitution pattern and functional groups contribute to its distinct pharmacological profile, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-methyl-N-[4-(methylamino)-2-oxochromen-3-yl]benzamide

InChI

InChI=1S/C18H16N2O3/c1-11-6-5-7-12(10-11)17(21)20-16-15(19-2)13-8-3-4-9-14(13)23-18(16)22/h3-10,19H,1-2H3,(H,20,21)

InChI Key

MKAMFXZSSJXOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=CC=CC=C3OC2=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.